rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans
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Overview
Description
rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes .
Medicine: In medicine, this compound has potential therapeutic applications. It can be used in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- rac-(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid
Uniqueness: rac-1-[(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans stands out due to its unique combination of a triazole ring and an oxolan-3-yl group. This structure provides distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H20N4O5 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)14-4-8-6-21-7-10(8)17-5-9(11(18)19)15-16-17/h5,8,10H,4,6-7H2,1-3H3,(H,14,20)(H,18,19) |
InChI Key |
HKJPZRCUFFJULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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